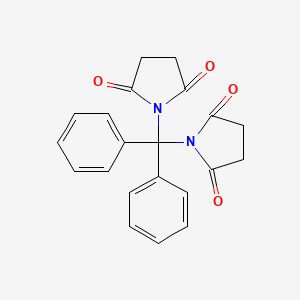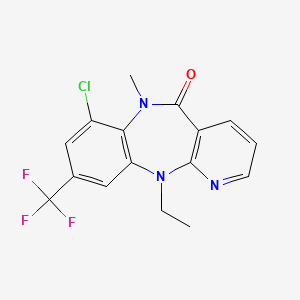
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine is a synthetic ether lipid. It is structurally related to platelet-activating factors, which are known for their role in various biological processes, including inflammation and thrombosis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine typically involves a multi-step process. One common method starts with the etherification of epichlorohydrin with hexadecyl alcohol to form glycidyl ethers. This is followed by the opening of the epoxide ring using acetic anhydride, resulting in acetylated products. Subsequent selective hydrolysis and further reactions yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring that reaction conditions are optimized for higher yields and purity. This often includes the use of specialized reactors and purification techniques to handle larger quantities of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form different derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the glycerol backbone.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Hydrolysis: Typically carried out under acidic or basic conditions.
Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine has several scientific research applications:
Chemistry: Used as a model compound to study ether lipid chemistry.
Biology: Investigated for its role in cell membrane dynamics and signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in inflammatory and cardiovascular diseases.
Industry: Utilized in the development of lipid-based drug delivery systems.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as G-protein-coupled receptors. These interactions can modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact mechanism of action may vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine: Another ether lipid with similar biological activities.
1-O-Octadecyl-2-acetyl-sn-glycero-3-phosphocholine: Structurally similar but with a longer alkyl chain.
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine): Known for its antitumor properties
Uniqueness
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine is unique due to the presence of the chlorine atom, which can be substituted to create various derivatives with distinct biological activities. This makes it a versatile compound for research and potential therapeutic applications .
Propiedades
Número CAS |
130157-45-8 |
|---|---|
Fórmula molecular |
C24H52ClNO5P+ |
Peso molecular |
501.1 g/mol |
Nombre IUPAC |
2-[[(2R)-1-chloro-3-hexadecoxypropan-2-yl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-23-24(22-25)31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3/p+1/t24-/m0/s1 |
Clave InChI |
ICOULMOAFATEPR-DEOSSOPVSA-O |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC[C@H](CCl)OP(=O)(O)OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(CCl)OP(=O)(O)OCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12812968.png)







![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)
![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)


![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)

